molecular formula C19H18N4O2 B2824840 3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034352-62-8

3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2824840
CAS No.: 2034352-62-8
M. Wt: 334.379
InChI Key: NHXHSASCNSNHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a sophisticated small molecule research chemical featuring a pyrazole core scaffold, a structural motif of significant interest in medicinal chemistry . Pyrazole-based compounds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . This compound is specifically designed for research applications in oncology and inflammation, building on the established biological relevance of its constituent parts. The furan and pyrazole heterocycles are frequently employed in the design of novel therapeutic agents targeting various disease pathways . This product is provided for research purposes as part of chemical libraries for screening and investigation. It is intended for use in non-clinical, non-therapeutic laboratory research exclusively. This compound is classified as For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-cyano-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-18(17-7-4-10-25-17)14(2)23(22-13)9-8-21-19(24)16-6-3-5-15(11-16)12-20/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXHSASCNSNHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamide derivatives often employs solvent-free reactions due to their efficiency and cost-effectiveness. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach minimizes the use of solvents and reduces the need for purification steps, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Biological Activity References
3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide Benzamide + pyrazole 3-cyano, 4-(furan-2-yl), 3,5-dimethyl Inferred enzyme inhibition (speculative) N/A
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzamide + 1,3,4-oxadiazole Sulfamoyl, 4-methoxyphenylmethyl Antifungal (thioredoxin reductase inhibitor)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide + 1,3,4-oxadiazole Sulfamoyl, furan-2-yl Antifungal (thioredoxin reductase inhibitor)
Example 53: Pyrazolo[3,4-d]pyrimidin derivative () Pyrazolo[3,4-d]pyrimidine Fluoro, chromen-4-one, sulfonamide Likely kinase/enzyme inhibition
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide Benzamide + pyridazine Ethoxy, pyridazine-linked pyrazole Unknown (structural similarity to CNS/microbial targets)

Key Findings and Implications

Heterocyclic Core Differences: The target compound’s pyrazole core (vs. oxadiazole in LMM5/LMM11 or pyridazine in ) may alter planarity and hydrogen-bonding capacity. The furan-2-yl group in both the target and LMM11 suggests a shared preference for hydrophobic interactions, though its placement on pyrazole (vs. oxadiazole) could affect target selectivity .

Substituent Effects: The 3-cyano group on the benzamide (target) is electron-withdrawing, likely increasing binding affinity compared to LMM5/LMM11’s sulfamoyl groups, which are bulkier and more polar . 3,5-Dimethyl substituents on the pyrazole (target) may improve metabolic stability over LMM5/LMM11’s flexible alkyl/aryl chains, which are prone to oxidative degradation .

Biological Activity Trends: LMM5/LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, implying that the target compound’s pyrazole-furan system could mimic this mechanism if paired with appropriate electron-withdrawing groups .

Physicochemical Properties: The ethoxy group in ’s compound increases lipophilicity compared to the target’s cyano group, which may favor different pharmacokinetic profiles .

Biological Activity

3-Cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : Not specified in the provided data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. The following table summarizes findings from various studies regarding the cytotoxic effects of related pyrazole compounds against different cancer cell lines.

Compound NameCell LineIC₅₀ (µM)Mechanism of ActionReference
Compound AMCF70.01Inhibition of Aurora-A kinase
Compound BNCI-H4600.03Microtubule disassembly
Compound CA54926Induction of apoptosis
Compound DHep-23.25Cytotoxicity through reactive oxygen species (ROS) generation

The anticancer activity of these compounds is attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as Aurora-A kinase and cyclin-dependent kinases (CDKs).

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects. The following table provides insights into the anti-inflammatory activity of related compounds.

Compound NameInflammatory ModelEffectivenessReference
Compound ECarrageenan-induced paw edemaSignificant reduction in edema (p < 0.05)
Compound FLPS-stimulated macrophagesDecreased TNF-α production by 50%

These findings suggest that the mechanisms underlying the anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MCF7 Cells : A derivative similar to this compound showed an IC₅₀ value of 0.01 µM against MCF7 cells, indicating potent anticancer activity.
  • Inflammation Model : In a carrageenan-induced paw edema model, a related compound reduced inflammation significantly compared to controls, showcasing its potential therapeutic application in inflammatory diseases.

Q & A

What are the recommended synthetic routes for 3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazole core via cyclization of acetylacetone with hydrazine hydrate under acidic conditions .
  • Step 2: Alkylation of the pyrazole nitrogen using 2-chloroethylamine to introduce the ethylamine linker .
  • Step 3: Coupling the intermediate with 3-cyanobenzoyl chloride via an amidation reaction in anhydrous DMF with triethylamine as a base .

Optimization Tips:

  • Use high-purity solvents (e.g., 1,4-dioxane or DMF) to minimize side reactions .
  • Monitor reaction progress with TLC or HPLC to isolate intermediates and improve yields (typically 60-75% after purification) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • 1H/13C NMR: Focus on peaks for the furan ring (δ 6.3–7.4 ppm for protons, 110–150 ppm for carbons), pyrazole methyl groups (δ 2.1–2.5 ppm), and the cyano group (C≡N at ~110 ppm in 13C NMR) .
  • IR Spectroscopy: Confirm the presence of C≡N (2240–2260 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
  • LC-MS: Use high-resolution MS to verify the molecular ion peak ([M+H]+ expected at m/z ~405.18) and assess purity .

How can researchers evaluate the compound’s potential biological activity, and what in vitro assays are suitable for initial screening?

Answer:

  • Target Identification: Prioritize enzyme inhibition assays (e.g., bacterial dihydrofolate reductase for sulfonamide-like activity) or receptor binding studies (e.g., metabotropic glutamate receptors, given structural analogs like CDPPB) .
  • Antimicrobial Screening: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic windows .

What challenges arise in resolving the compound’s crystal structure, and how can X-ray crystallography protocols address them?

Answer:

  • Challenges: Low crystal quality due to flexible ethyl linker; twinning in pyrazole-furan systems .
  • Solutions:
    • Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) .
    • Co-crystallize with stabilizing agents (e.g., PEG 4000) to improve diffraction .

Example Data:

ParameterValue
Space groupP21/c
R-factor<0.05
Twinning fraction0.35 (if applicable)

How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

Answer:

  • Modifications:
    • Replace the furan ring with thiophene or benzofuran to assess heterocycle effects .
    • Vary pyrazole substituents (e.g., ethyl vs. methyl groups) to probe steric/electronic impacts .
  • Assays: Compare IC50 values in enzyme inhibition or receptor binding assays. For example, sodium channel inhibition (NaV1.8) can be tested via patch-clamp electrophysiology .

How should researchers resolve contradictions in solubility and stability data across studies?

Answer:

  • Solubility Conflicts:
    • Use standardized buffers (e.g., PBS at pH 7.4) for solubility measurements. Discrepancies may arise from polymorphic forms .
  • Stability Issues:
    • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., hydrolysis of the amide bond) indicate pH-dependent instability .

What strategies enhance the compound’s metabolic stability for in vivo applications?

Answer:

  • Structural Tweaks: Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to reduce oxidative metabolism .
  • Formulation: Use liposomal encapsulation to prolong half-life .
  • In Vitro Testing: Assess stability in liver microsomes (e.g., human/rat) with LC-MS quantification of parent compound depletion .

Which computational methods are effective for predicting target interactions and binding modes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., mGluR5) .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability .
  • Key Interactions: Prioritize hydrogen bonds with the cyano group and π-π stacking of the furan ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.